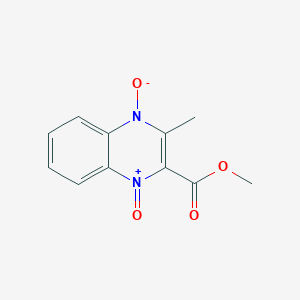2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate
CAS No.: 40016-70-4
Cat. No.: VC3882701
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40016-70-4 |
|---|---|
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O4/c1-7-10(11(14)17-2)13(16)9-6-4-3-5-8(9)12(7)15/h3-6H,1-2H3 |
| Standard InChI Key | SSXXUNNLZOOPGP-UHFFFAOYSA-N |
| SMILES | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC |
| Canonical SMILES | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is a bicyclic heteroaromatic compound belonging to the quinoxaline 1,4-dioxide class. Its core structure consists of a quinoxaline ring system (a fused benzene and pyrazine ring) with the following substituents:
-
A methoxycarbonyl group (-COOCH₃) at position 2.
-
A methyl group (-CH₃) at position 3.
-
Two oxygen atoms at positions 1 and 4, forming a diolate configuration .
The IUPAC name, methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate, reflects its oxidation state and functional groups . The SMILES notation (CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC) further clarifies the arrangement of atoms and bonds .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of quinoxaline 1,4-dioxide derivatives typically involves:
-
Formation of the quinoxaline core via condensation of o-phenylenediamine with α-keto acids or diketones .
-
Oxidation to introduce the 1,4-dioxide functionality using agents like hydrogen peroxide or peracetic acid .
-
Nucleophilic substitution to attach substituents such as methoxycarbonyl and methyl groups .
For this compound, a plausible route involves:
-
Starting with 3-methylquinoxaline-2-carboxylic acid.
-
Esterification with methanol to form the methoxycarbonyl group.
-
Oxidation at positions 1 and 4 to yield the diolate structure .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs at the desired positions (e.g., avoiding competing reactions at position 6 or 7) .
-
Stability: The diolate moiety may be sensitive to reducing agents, necessitating inert reaction conditions .
Physicochemical Properties
Key Parameters
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₄ | |
| Molecular Weight | 234.21 g/mol | |
| XLogP3 | 0.5 | |
| Topological Polar Surface Area | 72.7 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Solubility and Lipophilicity
The compound’s moderate lipophilicity (XLogP3 = 0.5) and high polar surface area suggest balanced solubility in both aqueous and lipid environments, favorable for cellular uptake . These properties align with its potential as an antimicrobial agent, enabling penetration through bacterial cell membranes .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Quinoxaline 1,4-dioxides are renowned for their DNA-damaging effects, attributed to redox cycling and reactive oxygen species (ROS) generation . For 2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate:
-
Antimycobacterial Activity: Analogous derivatives exhibit MIC values as low as 1.25 μg/mL against Mycobacterium tuberculosis, with low cytotoxicity in murine models .
-
Broad-Spectrum Action: Structural similarities to 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides suggest efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .
Resistance Mechanisms
Genomic studies on resistant Mycobacterium smegmatis mutants reveal mutations in redox homeostasis genes (e.g., MSMEG_4646, MSMEG_5122), which may impair compound activation or enhance detoxification . These findings underscore the compound’s reliance on intracellular redox processes for activity .
Spectral Characterization
NMR and Mass Spectrometry
-
¹³C NMR: Peaks corresponding to the quinoxaline ring (δ 120–150 ppm), methoxycarbonyl (δ 165–170 ppm), and methyl groups (δ 20–25 ppm) are anticipated, based on analogous compounds .
-
HRMS: The exact mass (234.06405680 Da) confirms molecular integrity .
UV-Vis Spectroscopy
Absorption maxima in the 250–300 nm range are typical for quinoxaline derivatives, reflecting π→π* transitions within the aromatic system .
Applications and Future Directions
Industrial and Research Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume